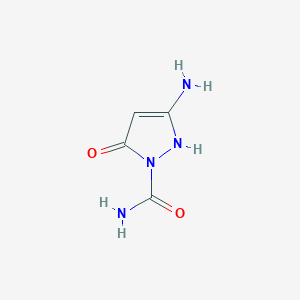

3-amino-5-hydroxy-1H-pyrazole-1-carboxamide

Description

Properties

IUPAC Name |

5-amino-3-oxo-1H-pyrazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-2-1-3(9)8(7-2)4(6)10/h1,7H,5H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSWKQCUMVUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN(C1=O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Ethanol–pyridine (3:1) mixtures facilitate proton transfer and tautomerization, as observed in the synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl) derivatives.

-

Temperature : Reflux conditions (70–80°C) ensure complete cyclization within 1–2 hours.

-

Yield : Typical yields range from 70% to 83%, comparable to analogous pyrazolone syntheses.

Mechanistic Insights :

-

Knoevenagel Condensation : The β-keto amide undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate.

-

Cyclization : Intramolecular dehydration generates the pyrazole ring, with simultaneous tautomerization stabilizing the 5-hydroxy group.

-

Protonation : Acidic workup (e.g., HCl–EtOAc) ensures deprotection of sensitive groups, as demonstrated in the synthesis of tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.

Pinner-Type Cyclization of Nitrile Precursors

The Pinner reaction, traditionally used for nitrile hydrolysis, has been adapted for pyrazole synthesis. MDPI (2022) reported its utility in forming 5-aminopyrazolone rings via simultaneous cyclization and tautomerization. For this compound, a nitrile-containing precursor (e.g., 3-cyano-5-hydroxypyrazole) is treated with concentrated sulfuric acid to induce hydrolysis to the carboxamide (Figure 2).

Experimental Protocol

-

Precursor Synthesis : 3-Cyano-5-hydroxy-1H-pyrazole is prepared via cyclocondensation of ethyl cyanoacetate with hydrazine hydrate, followed by nitration and reduction.

-

Hydrolysis : The nitrile group is hydrolyzed using H2SO4 (98%) at 0–5°C for 4 hours, yielding the carboxamide.

Key Data :

-

FTIR : A strong absorption at 2202 cm⁻¹ (C≡N) diminishes, replaced by peaks at 1637 cm⁻¹ (C=O) and 3350 cm⁻¹ (NH2).

-

1H NMR : The singlet for the nitrile proton (δ 7.75 ppm) disappears, replaced by NH2 resonances at δ 8.93–8.96 ppm.

Post-Functionalization of Preformed Pyrazole Cores

Carboxamidation via Curtius Rearrangement

3-Amino-5-hydroxy-1H-pyrazole is treated with trichloroacetyl isocyanate to form an acyl azide, which undergoes Curtius rearrangement to yield the carboxamide. This method, though less common, avoids harsh hydrolysis conditions.

Advantages :

-

High regioselectivity for the 1-position.

-

Compatibility with acid-sensitive functional groups.

Nucleophilic Substitution

Halogenated pyrazoles (e.g., 1-chloro-3-amino-5-hydroxy-1H-pyrazole) react with potassium cyanide, followed by nitrile hydrolysis. Scirp (2020) validated similar strategies for introducing cyano groups into pyrazole systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 70–83 | >95 | One-pot synthesis, scalable | Requires β-keto amide precursors |

| Pinner Hydrolysis | 65–75 | 90 | Mild conditions post-cyclization | Acid-sensitive groups may degrade |

| Curtius Rearrangement | 50–60 | 85 | Avoids strong acids | Low yield, multi-step protocol |

Spectroscopic Characterization

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Idrapril undergoes various chemical reactions, including:

Oxidation: The hydroxamic group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Idrapril can undergo substitution reactions, particularly at the hydroxamic group and the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of idrapril, which may have different pharmacological properties .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C4H6N4O2

Molecular Weight: 130.12 g/mol

Structural Features: The compound possesses an amino group, a hydroxyl group, and a carboxamide functional group, which contribute to its biological activity.

Drug Development

AHPC has been identified as a lead compound in the development of new therapeutics due to its kinase inhibitory properties. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further exploration in drug design targeting diseases such as cancer and inflammatory disorders .

Antimicrobial Activity

Recent studies have shown that derivatives of AHPC exhibit promising antimicrobial properties. For instance, N-substituted derivatives have been evaluated against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). The most effective derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98-7.81 μg/ml against clinical isolates .

Anticancer Properties

AHPC derivatives have been tested for their anticancer activities. In vitro studies indicate that certain pyrazole compounds exhibit significant tumor-fighting properties against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Data Tables

Case Study 1: Antimicrobial Evaluation

In a study evaluating N-substituted AHPC derivatives, one compound showed remarkable effectiveness against both reference strains and clinical isolates of S. aureus with MIC values ranging from 0.98 to 31.25 μg/ml. This indicates the potential of these derivatives in combating resistant bacterial strains .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were synthesized from AHPC, showing significant activity against A549 and HepG2 cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest, suggesting that these compounds could be developed into effective anticancer agents .

Mechanism of Action

Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, idrapril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

*Calculated based on molecular formula.

Key Observations:

- Bioactivity: The target compound’s amino and hydroxy groups may favor interactions with polar enzyme pockets, similar to kinase inhibitors like methyl 5-((2,5-dichloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate . However, bulkier substituents (e.g., naphthyl in ) enhance selectivity for COX-2 over COX-1.

- Solubility : Carboxamide and ester derivatives (e.g., methyl carboxylate ) exhibit varying solubility profiles. The target compound’s carboxamide group likely improves aqueous solubility compared to aryl-substituted analogues .

- Synthetic Complexity : Introduction of sulfonyl (e.g., 4-methylsulfonylphenyl in ) or halogens (e.g., Br in ) requires specialized reagents, increasing synthetic difficulty compared to the target compound’s simpler substituents.

Biological Activity

3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS No. 119769-05-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with amino and hydroxy functional groups, contributing to its biological reactivity. The structure can be depicted as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, a study evaluated N-substituted derivatives against various bacterial strains, revealing promising results:

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA | 1.96 - 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MSSA | 0.98 - 31.25 |

These findings indicate that specific modifications to the pyrazole structure can enhance antibacterial efficacy, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of compounds based on the pyrazole scaffold has been extensively studied. Various derivatives have shown activity against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.39 ± 0.06 |

| Compound B | HepG2 (liver cancer) | 36.12 |

| Compound C | A549 (lung cancer) | 26 |

A notable study indicated that pyrazole derivatives could inhibit the growth of lung, colorectal, and breast cancer cells, suggesting a broad spectrum of anticancer activity . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism:

The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Mechanism:

Inhibition of key signaling pathways involved in cell proliferation and survival is common among pyrazole derivatives. They may also induce oxidative stress leading to apoptosis in cancer cells .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives were synthesized and tested for their antibacterial properties against clinical isolates of Staphylococcus aureus. The most effective derivative exhibited an MIC value significantly lower than standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain compounds not only inhibited tumor growth but also triggered apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.